5-[(4,5-dihydro-1,3-thiazol-2-ylthio)methyl]-1-phenyl-1H-tetrazole
Overview
Description
The compound “5-[(4,5-dihydro-1,3-thiazol-2-ylthio)methyl]-1-phenyl-1H-tetrazole” is a derivative of thiazole . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Molecular Structure Analysis
Thiazoles are planar and characterized by significant pi-electron delocalization, which gives them some degree of aromaticity . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated pi-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been found to exhibit antimicrobial activity . They have been used in the synthesis of various compounds that act against different types of microorganisms .
Antifungal Activity
Thiazole-based compounds have been used in the development of antifungal drugs . They have shown effectiveness against various types of fungal infections .
Antiviral Activity
Thiazole derivatives have also been used in the development of antiviral drugs . They have shown potential in combating viral infections, including HIV .
Anticancer Activity
Thiazole compounds have been found to exhibit anticancer or cytotoxic activities . They have been used in the synthesis of various compounds that act against different types of cancer cells .
Anti-Inflammatory Activity
Thiazole derivatives have shown anti-inflammatory activity . They have been used in the development of drugs used for the treatment of inflammation .
Antioxidant Activity
Thiazole compounds have been found to act as antioxidants . They have been used in the development of drugs that combat oxidative stress in the body .
Anticonvulsant Activity
Thiazole derivatives have shown anticonvulsant activity . They have been used in the development of drugs used for the treatment of seizures .
Neuroprotective Activity
Thiazole compounds have been found to exhibit neuroprotective activities . They have been used in the development of drugs that protect the nervous system .
Future Directions
The future directions for “5-[(4,5-dihydro-1,3-thiazol-2-ylthio)methyl]-1-phenyl-1H-tetrazole” and similar compounds could involve further exploration of their biological activities and potential applications in medicine, given the wide range of activities exhibited by thiazole derivatives . More research is also needed to understand their synthesis, chemical reactions, and mechanisms of action.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
The mode of action of thiazole derivatives can vary depending on their structure and the specific biological target they interact with. Thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These properties could potentially influence the interaction of “5-[(4,5-dihydro-1,3-thiazol-2-ylthio)methyl]-1-phenyl-1H-tetrazole” with its biological targets.
Biochemical Pathways
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .
Result of Action
The result of the action of “5-[(4,5-dihydro-1,3-thiazol-2-ylthio)methyl]-1-phenyl-1H-tetrazole” would depend on its specific biological targets and mode of action. Given the diverse biological activities of thiazole derivatives, this compound could potentially exhibit a range of molecular and cellular effects .
properties
IUPAC Name |
2-[(1-phenyltetrazol-5-yl)methylsulfanyl]-4,5-dihydro-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5S2/c1-2-4-9(5-3-1)16-10(13-14-15-16)8-18-11-12-6-7-17-11/h1-5H,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJIRWCOIPVKJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)SCC2=NN=NN2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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